
O-(2-Ethylhexyl) o-isobutyl dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Ethylhexyl) o-isobutyl dithiophosphate: is a chemical compound known for its applications in various industrial processes. It is a type of dithiophosphate, which is a class of organophosphorus compounds widely used as additives in lubricants and as flotation agents in mining operations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Ethylhexyl) o-isobutyl dithiophosphate typically involves the reaction of phosphorus pentasulfide with alcohols. The reaction is carried out under controlled conditions to ensure the formation of the desired dithiophosphate ester. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2P(S)SH+H2S
where (ROH) represents the alcohols used, in this case, 2-ethylhexanol and isobutanol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide is reacted with the alcohols under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: O-(2-Ethylhexyl) o-isobutyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and sulfides.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and thiols.
Substitution: It can undergo substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Phosphates and sulfides.
Hydrolysis: Phosphoric acid derivatives and thiols.
Substitution: Various substituted dithiophosphates.
Aplicaciones Científicas De Investigación
Chemistry: O-(2-Ethylhexyl) o-isobutyl dithiophosphate is used as an additive in lubricants to enhance their anti-wear and anti-corrosion properties. It is also employed as a flotation agent in the mining industry to aid in the extraction of valuable minerals .
Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential biological activities and interactions with biological molecules .
Industry: In addition to its use in lubricants and mining, it is also used in the formulation of metalworking fluids and as an additive in various industrial processes to improve efficiency and reduce wear .
Mecanismo De Acción
The mechanism of action of O-(2-Ethylhexyl) o-isobutyl dithiophosphate involves its ability to form a protective film on metal surfaces, thereby reducing friction and wear. The compound interacts with metal surfaces through its phosphorus and sulfur atoms, forming a stable layer that prevents oxidation and corrosion .
Comparación Con Compuestos Similares
- O,O-di-sec-butyl hydrogen dithiophosphate
- O,O-diisopropyl hydrogen dithiophosphate
- O,O-diethyl hydrogen phosphorodithioate
- O,O-dimethyl hydrogen dithiophosphate
- O,O-diisobutyl hydrogen dithiophosphate
- O,O-bis(2-ethylhexyl) hydrogen dithiophosphate
Uniqueness: O-(2-Ethylhexyl) o-isobutyl dithiophosphate is unique due to its specific alkyl groups, which provide distinct solubility and reactivity properties. This makes it particularly effective as a lubricant additive and flotation agent compared to other dithiophosphates .
Propiedades
Número CAS |
68784-32-7 |
|---|---|
Fórmula molecular |
C12H27O2PS2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2-ethylhexoxy-(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2/c1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4/h11-12H,5-10H2,1-4H3,(H,16,17) |
Clave InChI |
MMNHBJSAJAQAQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=S)(OCC(C)C)S |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


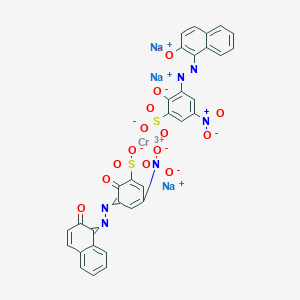
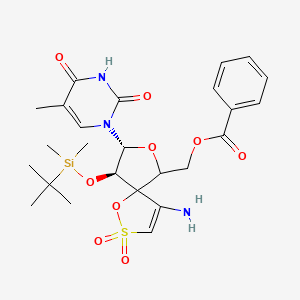
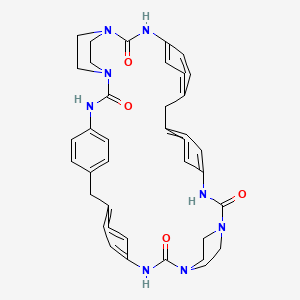
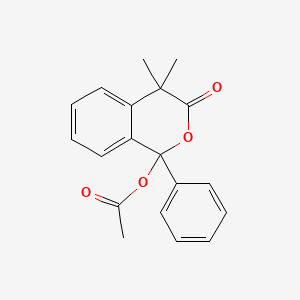

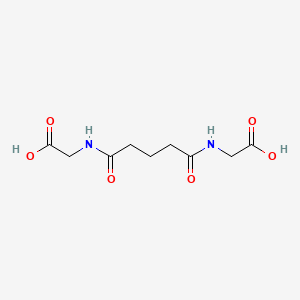
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)


![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)




